molecular formula C23H25NO3 B11165891 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11165891
M. Wt: 363.4 g/mol
InChI Key: RHNZONMOEQDGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex heterocyclic compound that belongs to the class of oxazines. This compound is characterized by its unique structural framework, which includes a chromeno-oxazine core fused with a dimethylphenyl and a propyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can be achieved through several synthetic methodologies. One common approach involves multicomponent reactions, where alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates react in the presence of a catalyst to form the oxazine ring . Another method includes cyclization reactions, where the formation of the oxazine ring is facilitated by the reaction of α,β-unsaturated imines with acetylenedicarboxylates . Temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion is also employed for the synthesis of fused oxazines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-dimethylphenyl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is unique due to its specific combination of functional groups and structural framework, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H25NO3/c1-5-6-17-11-21(25)27-23-16(4)22-18(10-20(17)23)12-24(13-26-22)19-8-14(2)7-15(3)9-19/h7-11H,5-6,12-13H2,1-4H3

InChI Key

RHNZONMOEQDGKK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC(=CC(=C4)C)C

Origin of Product

United States

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